molecular formula C8H12N2 B065932 (S)-1-(pyridin-4-yl)propan-1-amine CAS No. 186029-03-8

(S)-1-(pyridin-4-yl)propan-1-amine

Cat. No.: B065932
CAS No.: 186029-03-8
M. Wt: 136.19 g/mol
InChI Key: VGFZORUFTNLGLI-QMMMGPOBSA-N
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Description

(S)-1-(pyridin-4-yl)propan-1-amine is a chiral amine compound with a pyridine ring attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(pyridin-4-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 4-bromopyridine.

    Grignard Reaction: The 4-bromopyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding pyridylmagnesium bromide.

    Addition Reaction: The pyridylmagnesium bromide is then reacted with an appropriate aldehyde, such as propanal, to form the corresponding alcohol.

    Reduction: The alcohol is reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic resolution are also potential methods for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding alkane.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(pyridin-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(pyridin-4-yl)propan-1-amine: The enantiomer of (S)-1-(pyridin-4-yl)propan-1-amine, with similar chemical properties but different biological activity.

    4-(aminomethyl)pyridine: A structurally related compound with a different substitution pattern on the pyridine ring.

    1-(pyridin-4-yl)ethanamine: A compound with a shorter alkyl chain, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a pyridine ring and a propylamine chain. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S)-1-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFZORUFTNLGLI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298484
Record name (αS)-α-Ethyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186029-03-8
Record name (αS)-α-Ethyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186029-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Ethyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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